2-Dodecylhexadecyl octanoate
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Overview
Description
2-Dodecylhexadecyl octanoate: is an organic compound with the molecular formula C36H72O2 . It is an ester derivative of octanoic acid and is characterized by its long aliphatic chains. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecylhexadecyl octanoate can be synthesized through the esterification of octanoic acid with 2-dodecylhexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method of production.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylhexadecyl octanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst. Common reagents include hydrochloric acid or sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. Common reagents include methanol or ethanol in the presence of a base catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: The major products are octanoic acid and 2-dodecylhexadecanol.
Transesterification: The major products are a new ester and the original alcohol.
Scientific Research Applications
Chemistry: 2-Dodecylhexadecyl octanoate is used as a model compound in the study of esterification and transesterification reactions. It is also used in the synthesis of surfactants and lubricants.
Biology: In biological research, this compound is used to study the interactions of long-chain esters with biological membranes and enzymes.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs.
Industry: This compound is used in the formulation of cosmetics and personal care products, such as moisturizers and conditioners, due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-dodecylhexadecyl octanoate involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. In enzymatic reactions, it can act as a substrate for esterases and lipases, undergoing hydrolysis to release octanoic acid and 2-dodecylhexadecanol.
Comparison with Similar Compounds
Cetyl octanoate: Similar in structure but with a shorter aliphatic chain.
Stearyl octanoate: Similar in structure but with a longer aliphatic chain.
Isopropyl myristate: An ester with a branched alcohol component.
Uniqueness: 2-Dodecylhexadecyl octanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields. Its ability to form stable emulsions and enhance the solubility of hydrophobic compounds sets it apart from other similar esters.
Properties
CAS No. |
94277-30-2 |
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Molecular Formula |
C36H72O2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
2-dodecylhexadecyl octanoate |
InChI |
InChI=1S/C36H72O2/c1-4-7-10-13-15-17-19-20-22-24-27-29-32-35(34-38-36(37)33-30-25-12-9-6-3)31-28-26-23-21-18-16-14-11-8-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
PYPZOHGTMJFJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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